7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402753
InChI: InChI=1S/C8H13N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h4-5,11H,1-3,9H2,(H2,10,14)
SMILES:
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS No.:

Cat. No.: VC20402753

Molecular Formula: C8H13N5O

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide -

Specification

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
IUPAC Name 7-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C8H13N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h4-5,11H,1-3,9H2,(H2,10,14)
Standard InChI Key KHZXZBAHWGRJTC-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C=NN2C1CN)C(=O)N

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound’s pyrazolo[1,5-a]pyrimidine scaffold consists of a fused pyrazole and pyrimidine ring system, with partial saturation at the 4H,5H,6H,7H positions. This saturation introduces conformational flexibility, enabling interactions with diverse biological targets. The aminomethyl group (-CH2NH2) at position 7 enhances solubility and provides a site for further functionalization, while the carboxamide (-CONH2) at position 3 contributes to hydrogen-bonding interactions critical for target binding .

Tautomeric Considerations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit tautomerism, which influences their biological activity. X-ray crystallography of related compounds confirms the prevalence of the 7(4H)-one tautomer in solid states, though solution-phase equilibria may favor other forms. This tautomeric flexibility complicates structure-activity relationship (SAR) studies but expands the scope of targetable biological pathways .

Molecular Formula and Physicochemical Data

While exact molecular weight varies slightly between derivatives, the parent compound’s formula is approximated as C8H13N5O, with a molecular weight of 195.23 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Partition Coefficient)0.9 ± 0.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Polar Surface Area98.5 Ų

These parameters suggest moderate bioavailability and blood-brain barrier permeability, making the compound suitable for central nervous system (CNS) drug development .

Synthesis and Optimization

Cyclocondensation Strategies

The synthesis of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically employs cyclocondensation reactions. A representative protocol involves:

  • Reacting β-ketoesters with aminopyrazoles in toluene under iodine catalysis.

  • Utilizing tert-butyl hydroperoxide (TBHP) as an oxidizing agent to facilitate ring closure.

  • Purifying the product via column chromatography (yield: 65–78%) .

Industrial-scale production often employs continuous flow reactors, which enhance reaction efficiency and reduce byproduct formation. For instance, a microreactor system operating at 120°C achieves 92% conversion in 15 minutes, compared to 6 hours in batch processes.

Derivative Libraries and SAR Insights

Focused libraries of pyrazolo[1,5-a]pyrimidine analogues have identified critical pharmacophoric features:

  • Position 3: Carboxamide groups improve target affinity by 3–5-fold compared to ester or nitrile substituents.

  • Position 7: Aminomethyl derivatives exhibit superior antimycobacterial activity (MIC90: 1.2 μM) over ethyl or hydroxyl analogues .

Biological Activity and Mechanism of Action

Antitubercular Efficacy

High-throughput screening against Mycobacterium tuberculosis (Mtb) revealed potent inhibition (IC50: 0.8 μM) with low cytotoxicity (CC50: >50 μM in HepG2 cells). Resistance studies implicate the FAD-dependent hydroxylase Rv1751, which hydroxylates the compound, reducing its efficacy. Knockout strains lacking Rv1751 show 32-fold increased susceptibility, highlighting this enzyme’s role in drug metabolism .

Macrophage Infection Models

In intracellular Mtb models, the compound reduces bacterial load by 2.7-log units at 5 μM, outperforming first-line drugs like isoniazid (1.9-log reduction). This activity persists in nutrient-deprived macrophages, suggesting effectiveness against latent infections .

Broad-Spectrum Antimicrobial Activity

Beyond tuberculosis, the compound inhibits:

  • Staphylococcus aureus (MIC: 4 μg/mL)

  • Escherichia coli (MIC: 8 μg/mL)

  • Candida albicans (MIC: 16 μg/mL)

Mechanistic studies indicate interference with cell wall biosynthesis via undecaprenyl phosphate recycling inhibition, a target distinct from β-lactams or glycopeptides.

Therapeutic Applications and Comparative Analysis

Comparative Profiling with Related Compounds

The table below contrasts key derivatives:

CompoundTargetIC50 (μM)Selectivity Index
7-Aminomethyl derivativeMtb Rv17510.862.5
5-Methyl analogueS. aureus FabI2.119.0
Imidazo[1,2-a]pyridine derivativeHuman topoisomerase II4.78.5

The aminomethyl substitution confers superior selectivity against Mtb, while methyl groups enhance Gram-positive activity .

Challenges and Future Directions

Metabolic Stability and Optimization

Phase I metabolism studies reveal rapid hepatic clearance (t1/2 = 1.2 hours in mice), primarily via CYP3A4-mediated oxidation. Strategies to improve pharmacokinetics include:

  • Deuterium Incorporation: Replacing labile hydrogens reduces metabolic degradation (t1/2 extended to 3.8 hours).

  • Prodrug Approaches: Phosphonooxymethyl prodrugs enhance oral bioavailability from 12% to 89% in rat models.

Target Identification and Validation

Ongoing proteomics efforts aim to identify off-target interactions, particularly with human kinases. Preliminary data suggest low affinity for ABL1 (Kd = 1.4 μM) and EGFR (Kd = 0.9 μM), minimizing toxicity risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator